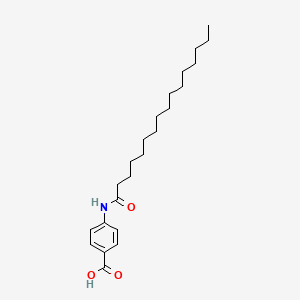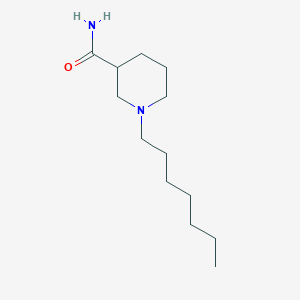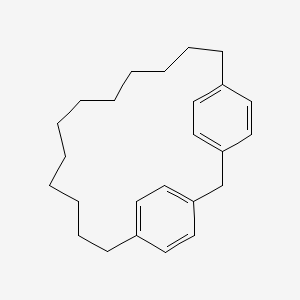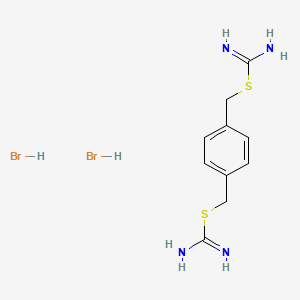
3-(2-Methylbenzyloxy)-1,2-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methylbenzyloxy)-1,2-propanediol is an organic compound with a molecular formula of C11H16O3 It is characterized by the presence of a benzyloxy group attached to a propanediol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylbenzyloxy)-1,2-propanediol typically involves the reaction of 2-methylbenzyl alcohol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by a nucleophile to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methylbenzyloxy)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-(2-Methylbenzyloxy)-1,2-propanediol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-Methylbenzyloxy)-1,2-propanediol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbenzyl alcohol: A precursor in the synthesis of 3-(2-Methylbenzyloxy)-1,2-propanediol.
Epichlorohydrin: Another precursor used in the synthesis process.
Benzyl alcohol: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its benzyloxy group and propanediol backbone make it versatile for various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
79906-62-0 |
|---|---|
Molekularformel |
C11H16O3 |
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
3-[(2-methylphenyl)methoxy]propane-1,2-diol |
InChI |
InChI=1S/C11H16O3/c1-9-4-2-3-5-10(9)7-14-8-11(13)6-12/h2-5,11-13H,6-8H2,1H3 |
InChI-Schlüssel |
PYDFXJCTDLAHDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1COCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(E)-[2-({[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11967143.png)
![Methyl (2E)-2-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11967145.png)

![5-(2-bromophenyl)-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11967161.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11967169.png)
![1-[1-(2-Furylmethyl)-2,5-dimethyl-1H-pyrrol-3-YL]-2-[(5-methyl[1,2,4]triazolo[4,3-A]quinolin-1-YL)sulfanyl]ethanone](/img/structure/B11967174.png)


![4-((E)-{[({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetyl]hydrazono}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B11967186.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11967204.png)
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11967205.png)
![2-methoxyethyl (2E)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967215.png)
![(4Z)-2-bromo-6-methoxy-4-[[[3-(phenoxymethyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B11967218.png)
